molecular formula C5H14ClNO2S B2819920 1-Methanesulfonylbutan-2-amine hydrochloride CAS No. 2155856-38-3

1-Methanesulfonylbutan-2-amine hydrochloride

Cat. No.: B2819920
CAS No.: 2155856-38-3
M. Wt: 187.68
InChI Key: BWGNVEINJOFUOF-UHFFFAOYSA-N
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Description

1-Methanesulfonylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H13NO2S·HClThis compound is characterized by its white powder form and a melting point of 157-158°C .

Preparation Methods

The synthesis of 1-Methanesulfonylbutan-2-amine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methanesulfonylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various haloalkanes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methanesulfonylbutan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methanesulfonylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

1-Methanesulfonylbutan-2-amine hydrochloride can be compared with similar compounds such as:

    1-Methanesulfonylbutan-2-amine: The free base form without the hydrochloride salt.

    1-Methanesulfonylbutan-2-amine sulfate: Another salt form with different solubility and stability properties.

    1-Methanesulfonylbutan-2-amine acetate: A salt form with unique reactivity and applications.

The uniqueness of this compound lies in its specific interactions and stability as a hydrochloride salt, making it suitable for various applications.

Properties

IUPAC Name

1-methylsulfonylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-3-5(6)4-9(2,7)8;/h5H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGNVEINJOFUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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